
3-(4-amino-2-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-amino-2-fluorophenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
The synthesis of 3-(4-amino-2-fluorophenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2-fluoroaniline and trifluoromethyl ketone.
Condensation Reaction: The initial step involves the condensation of 4-amino-2-fluoroaniline with trifluoromethyl ketone in the presence of a suitable catalyst, such as a Lewis acid, to form an intermediate.
Cyclization: The intermediate undergoes cyclization under controlled conditions, typically involving heating and the use of a base, to form the dihydropyrimidinone ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, scaling up the process, and ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
3-(4-amino-2-fluorophenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and fluorine groups on the phenyl ring can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(4-amino-2-fluorophenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-amino-2-fluorophenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparación Con Compuestos Similares
3-(4-amino-2-fluorophenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one can be compared with other similar compounds, such as:
2-(4-fluorophenyl)-isoindole-1,3-dione: This compound shares a fluorophenyl group but differs in its core structure and chemical properties.
4-amino-2-fluorophenylboronic acid: This compound contains a similar amino-fluorophenyl group but has different functional groups and reactivity.
Propiedades
Fórmula molecular |
C11H7F4N3O |
|---|---|
Peso molecular |
273.19 g/mol |
Nombre IUPAC |
3-(4-amino-2-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4-one |
InChI |
InChI=1S/C11H7F4N3O/c12-7-3-6(16)1-2-8(7)18-5-17-9(4-10(18)19)11(13,14)15/h1-5H,16H2 |
Clave InChI |
NSYQWFIJCMIMBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)F)N2C=NC(=CC2=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B15132521.png)
![6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile](/img/structure/B15132527.png)
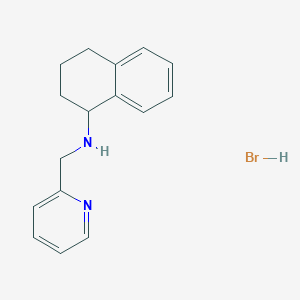

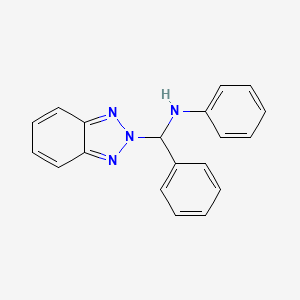
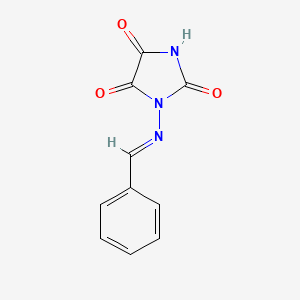
-rhenium](/img/structure/B15132556.png)
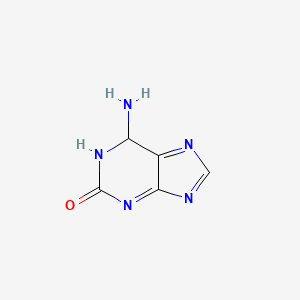
![N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine](/img/structure/B15132569.png)
![(2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide](/img/structure/B15132575.png)
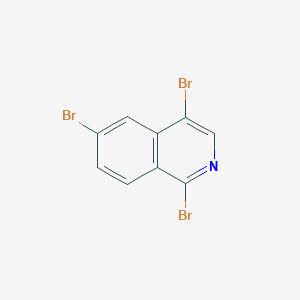
![L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide](/img/structure/B15132614.png)
![4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B15132615.png)
![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methylphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15132623.png)
